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Compound of Interest

Compound Name: Nitroethane-1,1-d2

Cat. No.: B078356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nitroethane-1,1-d2 in

Nuclear Magnetic Resonance (NMR) spectroscopy. While not a common deuterated solvent for

routine NMR analysis, the study of Nitroethane-1,1-d2 itself provides a valuable case study for

isotopic labeling in reaction mechanism elucidation and for understanding the effects of

deuterium substitution on NMR spectra.

Introduction
Nitroethane-1,1-d2 is the deuterated isotopologue of nitroethane where the two hydrogen

atoms on the carbon adjacent to the nitro group are replaced with deuterium.[1] This specific

labeling makes it a useful tool in various research applications, particularly in tracing reaction

pathways and mechanisms where the C-H bond at the alpha position is involved.[1] In NMR

spectroscopy, the absence of protons at the 1-position simplifies the ¹H NMR spectrum and

provides a clear window to observe other proton signals without interference. Furthermore, the

presence of deuterium allows for ²H (Deuterium) NMR studies.

Application: Analysis of Isotopic Purity and
Molecular Structure
The primary application of NMR spectroscopy concerning Nitroethane-1,1-d2 is the

characterization of the molecule itself, including the determination of its isotopic purity and the
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study of its electronic environment.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Nitroethane-
1,1-d2. These predictions are based on the known spectral data for nitroethane and the

established effects of deuterium substitution (an upfield shift, known as the isotope effect).

Table 1: Predicted ¹H NMR Spectral Data for Nitroethane-1,1-d2

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

-CH₃ ~1.5 Triplet (t) ~1-2 Hz (⁵JHD)

The methyl

protons will show

a small coupling

to the two

deuterium atoms.

Residual -

CHDNO₂
~4.3 Triplet (t) ~2-3 Hz (JHD)

A small residual

signal from the

mono-deuterated

species may be

present. The

multiplicity is due

to coupling with

the deuterium on

the same carbon.

Table 2: Predicted ¹³C NMR Spectral Data for Nitroethane-1,1-d2

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b078356?utm_src=pdf-body
https://www.benchchem.com/product/b078356?utm_src=pdf-body
https://www.benchchem.com/product/b078356?utm_src=pdf-body
https://www.benchchem.com/product/b078356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

-CH₃ ~12 Singlet -

The chemical

shift will be

slightly upfield

compared to

unlabeled

nitroethane.

-CD₂NO₂ ~75 Triplet (t) ~20-30 Hz (JCD)

The signal is split

into a triplet due

to the one-bond

coupling with

deuterium. The

chemical shift will

be significantly

upfield compared

to the -CH₂- in

unlabeled

nitroethane.

Experimental Protocols
Protocol 1: Preparation of an NMR Sample of
Nitroethane-1,1-d2
This protocol outlines the steps for preparing a sample of neat Nitroethane-1,1-d2 for NMR

analysis.

Materials:

Nitroethane-1,1-d2

NMR tube

Pipette
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Deuterated solvent (e.g., Chloroform-d, CDCl₃) for locking and shimming

Internal standard (optional, e.g., Tetramethylsilane, TMS)

Procedure:

Ensure the NMR tube is clean and dry.

Using a clean pipette, transfer approximately 0.5-0.7 mL of a suitable deuterated solvent

(e.g., Chloroform-d) into the NMR tube. The solvent provides a deuterium signal for the NMR

spectrometer to "lock" onto, stabilizing the magnetic field.

Add 1-2 drops of Nitroethane-1,1-d2 to the solvent in the NMR tube.

If an internal standard is required for precise chemical shift referencing, add a very small

amount of TMS to the solution.

Cap the NMR tube securely.

Gently invert the tube several times to ensure the solution is homogeneous.

Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the

spectrometer.

Visualizations
Workflow for NMR Analysis of Nitroethane-1,1-d2
The following diagram illustrates a typical workflow for the NMR analysis of an isotopically

labeled compound like Nitroethane-1,1-d2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b078356?utm_src=pdf-body
https://www.benchchem.com/product/b078356?utm_src=pdf-body
https://www.benchchem.com/product/b078356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: General workflow for NMR analysis.
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Caption: Workflow for NMR analysis of Nitroethane-1,1-d2.

Information Derived from NMR Analysis
This diagram shows the logical relationship between different NMR experiments and the

information that can be extracted for Nitroethane-1,1-d2.
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Figure 2: Information obtained from different NMR experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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